molecular formula C13H19NOS2 B13875632 1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one

1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one

Cat. No.: B13875632
M. Wt: 269.4 g/mol
InChI Key: FTEGQXYHFJPCQN-UHFFFAOYSA-N
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Description

1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one is a heterocyclic compound that features a thiazole ring fused with a thieno ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a halogenated ketone in the presence of a base, leading to the formation of the thiazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one is unique due to its fused thieno-thiazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with specific functions .

Properties

Molecular Formula

C13H19NOS2

Molecular Weight

269.4 g/mol

IUPAC Name

1-(4,6-dihydrothieno[3,4-d][1,3]thiazol-2-yl)-2-ethylhexan-1-one

InChI

InChI=1S/C13H19NOS2/c1-3-5-6-9(4-2)12(15)13-14-10-7-16-8-11(10)17-13/h9H,3-8H2,1-2H3

InChI Key

FTEGQXYHFJPCQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)C1=NC2=C(S1)CSC2

Origin of Product

United States

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